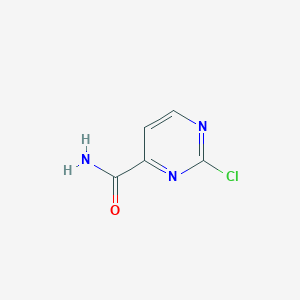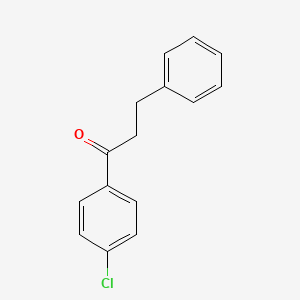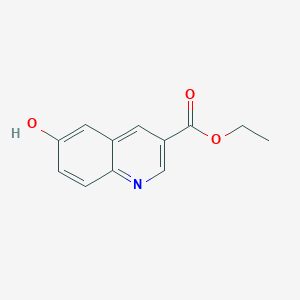
2-Cyanobutanoic acid
Vue d'ensemble
Description
2-Cyanobutanoic acid, also known as 2-cyano-3-methylbutyric acid, is a four-carbon carboxylic acid that is commonly used in the field of synthetic organic chemistry. It is a versatile reagent that is used in a variety of reactions, including the formation of amides, esters, nitriles, and other derivatives. Moreover, 2-cyanobutanoic acid has been used in the development of drugs and other compounds for medicinal purposes.
Applications De Recherche Scientifique
Pharmaceutical Applications Chiral Synthesis
2-Cyanobutanoic acid is used in the synthesis of chiral β-substituted γ-amino acids, which are important moieties in pharmaceuticals. The nitrilase-catalyzed desymmetrization of glutaronitriles to optically active cyanobutanoic acids is an attractive approach for accessing these chiral compounds .
Chemical Synthesis Intermediate for Carboxylic Acids
This compound serves as an intermediate in the synthesis of carboxylic acids through the hydrolysis of nitriles. The process involves reacting the carbon-nitrogen triple bond with water, leading to the formation of carboxylic acids .
Mécanisme D'action
Target of Action
2-Cyanobutanoic acid, also known as 2-cyanobutyric acid , is a chemical compound that primarily targets the carboxylic acid group in biochemical reactions. The carboxylic acid group plays a crucial role in various biochemical processes, including protein synthesis, energy production, and enzymatic reactions.
Mode of Action
The mode of action of 2-Cyanobutanoic acid involves its interaction with water molecules in a process known as hydrolysis . During this process, the carbon-nitrogen triple bond in the nitrile group of the compound reacts with water, leading to the formation of a carboxylic acid . This reaction can occur in both acidic and alkaline environments, producing slightly different products .
Biochemical Pathways
The primary biochemical pathway affected by 2-Cyanobutanoic acid is the synthesis of carboxylic acids . The compound, through hydrolysis, contributes to the formation of carboxylic acids, which are integral components of various metabolic pathways. These include the citric acid cycle (TCA cycle), fatty acid synthesis, and amino acid synthesis .
Result of Action
The hydrolysis of 2-Cyanobutanoic acid results in the formation of carboxylic acids . These acids play a vital role in various biochemical processes, including energy production, protein synthesis, and regulation of pH in biological systems. Therefore, the action of 2-Cyanobutanoic acid can have significant molecular and cellular effects, influencing various metabolic processes.
Action Environment
The action of 2-Cyanobutanoic acid is influenced by environmental factors such as pH and the presence of water molecules. The hydrolysis reaction that it undergoes can occur in both acidic and alkaline environments, producing slightly different products . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and the presence of other chemical substances .
Propriétés
IUPAC Name |
2-cyanobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNINAOUGJUYOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292192 | |
| Record name | 2-cyanobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobutanoic acid | |
CAS RN |
51789-75-4 | |
| Record name | NSC80742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyanobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



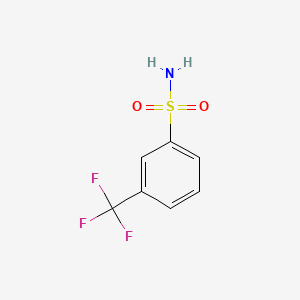
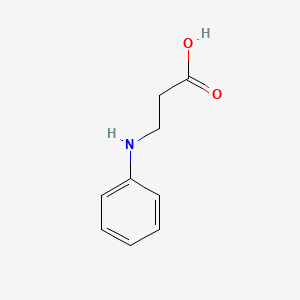
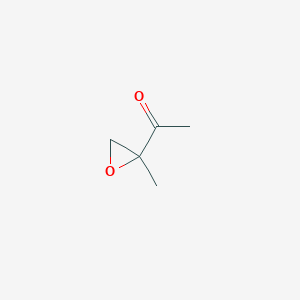
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

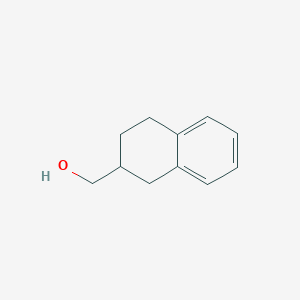


![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)
